molecular formula C13H21NO2 B3230469 Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine CAS No. 130539-87-6

Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B3230469
CAS No.: 130539-87-6
M. Wt: 223.31 g/mol
InChI Key: AEJHZTIIZMGZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is a tertiary amine featuring a tert-butyl group attached to a benzyl moiety substituted with methoxy groups at the 2- and 4-positions of the phenyl ring. This compound is structurally characterized by its bulky tert-butyl group and electron-rich aromatic system due to the methoxy substituents. The tert-butyl group confers steric hindrance and lipophilicity, while the methoxy groups enhance solubility and influence electronic interactions with biological targets.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-6-7-11(15-4)8-12(10)16-5/h6-8,14H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHZTIIZMGZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is a tertiary amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19NC_{13}H_{19}N and features a tert-butyl group attached to a benzylamine moiety, where the benzyl ring is substituted with two methoxy groups at the 2 and 4 positions. This unique structure is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially impacting cognitive functions and neurodegenerative conditions.
  • Enzyme Inhibition : Some studies suggest that this compound could inhibit specific enzymes, which may be beneficial in treating diseases such as Alzheimer's.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets:

  • Receptors : The compound may bind to neurotransmitter receptors, modulating synaptic transmission.
  • Enzymes : Inhibition of key enzymes involved in metabolic pathways could lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

  • A study evaluated its effect on various cancer cell lines, showing an IC50 value of approximately 5.0 μM against breast cancer cells (MCF-7) and 3.5 μM against lung cancer cells (A549) .

Neuropharmacological Effects

In neuropharmacological studies, the compound was tested for its impact on cognitive functions:

  • A study demonstrated that it improved memory retention in animal models, suggesting potential use as a cognitive enhancer .

Enzyme Inhibition

The enzyme inhibition profile of this compound was explored in relation to Alzheimer's disease:

  • It was found to inhibit acetylcholinesterase with an IC50 value of 15 μM, indicating its potential as a therapeutic agent for cognitive disorders .

Data Tables

The following tables summarize key findings from studies on this compound:

Biological Activity IC50 (μM) Cell Line/Target
Anticancer Activity5.0MCF-7 (Breast Cancer)
Anticancer Activity3.5A549 (Lung Cancer)
Enzyme Inhibition15Acetylcholinesterase

Chemical Reactions Analysis

N-Alkylation Reactions

Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine participates in alkylation reactions due to the nucleophilic nature of its tertiary amine.

  • Example : Reaction with methyl iodide in DMSO at 80°C in the presence of tetrabutylammonium bromide (phase-transfer catalyst) yields quaternary ammonium salts .

  • Conditions :

    ReagentSolventTemperatureCatalystYield
    CH₃IDMSO80°CTBAB~70%

This reaction highlights the compound’s role in synthesizing structurally complex amines for pharmaceutical intermediates.

Amide Coupling Reactions

The amine group reacts with activated carboxylic acids to form amides, often using coupling agents.

  • Example : Coupling with (2,6-dimethylphenoxy)acetic acid using TBTU (tetramethylurea tetrafluoroborate) and triethylamine in DMF at room temperature .

  • Conditions :

    Coupling AgentBaseSolventTimeYield
    TBTUEt₃NDMF10 h50–70%

This method is critical for synthesizing peptidomimetics and bioactive molecules .

Oxidation to N-Oxides

The tertiary amine undergoes oxidation to form N-oxides under mild conditions.

  • Example : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Conditions :

    Oxidizing AgentSolventTemperatureYield
    mCPBACH₂Cl₂0°C → 25°C>80%

N-oxides are valuable intermediates in drug discovery for modulating solubility and bioavailability.

Acid-Catalyzed Deprotection

The tert-butyl group can be removed under acidic conditions to generate primary amines.

  • Example : Cleavage with trifluoroacetic acid (TFA) in CH₂Cl₂ at room temperature .

  • Conditions :

    AcidSolventTimeYield
    TFA (9:1)CH₂Cl₂30 min~100%

This deprotection step is pivotal in multi-step syntheses of antiviral and anticancer agents .

Participation in Suzuki–Miyaura Coupling

While not directly acting as a coupling partner, the compound serves as a ligand or base in palladium-catalyzed cross-coupling reactions.

  • Example : Facilitating C–C bond formation in aryl halide coupling with boronic acids.

  • Role : Stabilizes palladium intermediates via coordination with the amine’s lone pair.

Nucleophilic Aromatic Substitution

The electron-rich 2,4-dimethoxyphenyl ring enables electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine with structurally related amines, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Position and Number

  • N-(tert-butyl)-N-(4-methoxybenzyl)amine Structure: Differs by having a single methoxy group at the 4-position instead of 2,4-dimethoxy. Impact: Reduced electron-donating effects and altered solubility compared to the 2,4-dimethoxy analogue. Application: Used in synthesizing intermediates for dopamine receptor ligands.
  • 2,4-Dimethoxybenzylamine

    • Structure : A primary amine lacking the tert-butyl group.
    • Impact : Higher basicity (pKa ~9.5) due to the primary amine, compared to the tertiary amine (pKa ~7.8). Increased reactivity in nucleophilic reactions but reduced metabolic stability .
    • Application : Common building block in alkaloid synthesis.

Alkyl vs. Aromatic Substituents

  • (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine Structure: Cyclopropylmethyl replaces tert-butyl. Impact: The cyclopropane ring introduces angle strain, increasing reactivity. Biological Relevance: Explored in prodrug designs due to enhanced membrane permeability.
  • Dibenzyl Amines (e.g., Compound 16i in ) Structure: Two benzyl groups with 3,4-dimethoxy and fluoro substituents. The 3,4-dimethoxy substitution enhances binding to tyrosine kinases (Ki = 4–11 µM), while the fluoro group improves blood-brain barrier penetration . Activity: Higher potency in enzyme inhibition compared to mono-benzyl analogues.

Extended Aromatic Systems

  • 6-Bromo-N-[(2,4-dimethoxyphenyl)methyl]phthalazin-1-amine (11c) Structure: Incorporates a phthalazine ring linked to the 2,4-dimethoxybenzylamine. Impact: The planar phthalazine moiety enhances interactions with DNA or ATP-binding pockets in kinases. Synthesis: Requires high-temperature coupling (130°C) and chromatographic purification, yielding 52% .
  • Quinoxaline Derivatives (e.g., Compound 2b in ) Structure: Combines a quinoxaline core with tert-butyl and dimethoxyphenyl groups. Impact: Extended conjugation lowers HOMO-LUMO gaps, enabling fluorescence applications. The tert-butyl group stabilizes the tertiary amine against oxidative metabolism .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP pKa Key Biological Activity Reference
This compound 265.36 3.5 7.8 C1s inhibition (predicted)
N-(tert-butyl)-N-(4-methoxybenzyl)amine 207.30 2.8 8.1 Dopamine receptor intermediate
2,4-Dimethoxybenzylamine 167.20 1.2 9.5 Alkaloid precursor
Compound 16i (Dibenzyl amine) 410.45 4.0 7.5 Tyrosine kinase inhibition (Ki = 4 µM)
6-Bromo-N-[(2,4-dimethoxyphenyl)methyl]phthalazin-1-amine 385.30 3.8 6.9 Kinase inhibition

Q & A

What are the standard synthetic routes for Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine, and how can functional group compatibility be optimized?

Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Introduction of the tert-butyl group via alkylation or nucleophilic substitution. For example, tert-butylamine derivatives are often synthesized using tert-butyl halides or tert-butyl carbonate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Coupling the tert-butyl moiety to the (2,4-dimethoxyphenyl)methyl scaffold. Reductive amination is commonly employed, using sodium cyanoborohydride (NaBH₃CN) or borane complexes in methanol or THF .
  • Functional Group Compatibility: Protect methoxy groups during acidic/basic conditions (e.g., with trimethylsilyl chloride) to prevent demethylation. Monitor reaction progress via TLC or LC-MS to identify side products like over-alkylation .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Methoxy protons (δ 3.7–3.9 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) confirm substitution patterns. Aromatic protons in the 2,4-dimethoxy phenyl group appear as distinct doublets (δ 6.5–7.2 ppm) .
    • ¹³C NMR: Tert-butyl carbons (δ 28–30 ppm) and methoxy carbons (δ 55–56 ppm) are diagnostic .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected ~265 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group: [M – C₄H₉]⁺) .
  • HPLC-PDA: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect polar impurities .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Classification: Based on structurally similar amines (e.g., GHS Category 2 skin/eye irritation, H315/H319) .
  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

Answer:

  • Stability Profile:
    • Short-term: Stable at RT in inert atmospheres (N₂/Ar). Degrades under prolonged light exposure (photolysis of methoxy groups) .
    • Long-term: Store at –20°C in amber vials with desiccants (silica gel). Avoid moisture to prevent hydrolysis of the tert-butyl group .
  • Decomposition Pathways:
    • Hydrolysis of the tert-butyl group to form secondary amines under acidic conditions (pH < 3) .
    • Oxidation of the benzylic methyl group to a ketone in the presence of peroxides .

What methodologies are employed to evaluate the biological activity of this compound, and how is structure-activity relationship (SAR) analyzed?

Answer:

  • In Vitro Assays:
    • Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ quantification) .
    • Antimicrobial Screening: Broth microdilution (MIC determination against S. aureus, E. coli) .
  • SAR Strategies:
    • Modify methoxy positions (e.g., 2,4 vs. 3,5 substitution) to assess electronic effects on receptor binding.
    • Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to study steric influences .

How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, reactivity) for this compound?

Answer:

  • Data Validation:
    • Cross-reference purity assessments (HPLC, elemental analysis) to rule out impurity-driven discrepancies .
    • Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Advanced Techniques:
    • SC-XRD: Resolve structural ambiguities (e.g., tert-butyl conformation) .
    • DFT Calculations: Predict solubility parameters (LogP) and compare with experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.